molecular formula C16H13N3O4 B5542929 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5542929
M. Wt: 311.29 g/mol
InChI Key: LEDXKSDHGGFHLA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with 2-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as oxides or quinones.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential therapeutic agent for the treatment of infectious diseases and cancer.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole varies depending on its application:

    Antimicrobial and Antifungal Activity: The compound may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms, leading to cell death.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

    Pesticidal Activity: The compound may inhibit key enzymes or disrupt cellular processes in plant pathogens, leading to their death.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 3-(4-chlorophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
  • 3-(4-methylphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
  • 3-(4-nitrophenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

The presence of the methoxy group on the phenyl ring in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications in various fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-10-13(4-3-5-14(10)19(20)21)16-17-15(18-23-16)11-6-8-12(22-2)9-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDXKSDHGGFHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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